molecular formula C7H7ClF3N3 B1452423 6-(Trifluoromethyl)picolinimidamide hydrochloride CAS No. 264884-49-3

6-(Trifluoromethyl)picolinimidamide hydrochloride

Cat. No.: B1452423
CAS No.: 264884-49-3
M. Wt: 225.6 g/mol
InChI Key: BAMQEGGOZPSBEX-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)picolinimidamide hydrochloride: is an organic compound with the chemical formula C7H7ClF3N3 and a molecular weight of 225.6 g/mol . It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and industry. The compound is typically found as a white solid and is soluble in water and common organic solvents like ethanol and dimethylformamide (DMF) .

Safety and Hazards

The compound is considered hazardous. It has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H302-H315-H320-H335, indicating that it is harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding inhalation, contact with skin and eyes, and ingestion .

Biochemical Analysis

Biochemical Properties

6-(Trifluoromethyl)picolinimidamide hydrochloride plays a significant role in biochemical reactions. It acts as a catalyst in various organic synthesis reactions, including the Romanov reaction, acylation reactions, and condensation reactions . The compound interacts with enzymes, proteins, and other biomolecules, facilitating these reactions. For instance, it can interact with acyltransferases and other enzymes involved in acylation processes, enhancing their catalytic activity.

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux. For example, it may activate or inhibit certain kinases, resulting in altered phosphorylation states of target proteins and subsequent changes in cellular functions .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific active sites on enzymes, either inhibiting or enhancing their activity. This binding can lead to conformational changes in the enzyme structure, affecting its catalytic properties. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under inert atmosphere and room temperature conditions . Prolonged exposure to certain environmental conditions may lead to its degradation, potentially altering its biochemical properties and cellular effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic functions. At higher doses, it may cause toxic or adverse effects, including enzyme inhibition, cellular damage, or disruption of metabolic pathways . It is essential to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing its toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound may participate in acylation reactions, where it acts as a substrate or cofactor for acyltransferases. These interactions can affect the overall metabolic balance within cells, leading to changes in metabolite concentrations and metabolic flux .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound may interact with specific transporters or binding proteins, facilitating its uptake and distribution. These interactions can influence the compound’s localization and accumulation within different cellular compartments, affecting its overall efficacy and function .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic enzymes and metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 6-(Trifluoromethyl)picolinimidamide hydrochloride involves a multi-step synthetic route. One common method starts with the reaction of 6-aminomethylpyridine with trifluoroacetic anhydride to form an intermediate product. This intermediate is then reacted with hydrochloric acid to yield the final product .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar steps but is optimized for large-scale production. The reactions are typically carried out in controlled environments to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-(Trifluoromethyl)picolinimidamide hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones , while reduction can produce amines or alcohols .

Comparison with Similar Compounds

  • 6-(Trifluoromethyl)pyridine-2-carboximidamide
  • 6-(Trifluoromethyl)pyridine-2-carboxamide
  • 6-(Trifluoromethyl)pyridine-2-carboxylic acid

Comparison: 6-(Trifluoromethyl)picolinimidamide hydrochloride is unique due to its specific structure and the presence of the trifluoromethyl group, which imparts distinct chemical properties. Compared to similar compounds, it offers enhanced reactivity and stability, making it particularly valuable in organic synthesis and industrial applications .

Properties

IUPAC Name

6-(trifluoromethyl)pyridine-2-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N3.ClH/c8-7(9,10)5-3-1-2-4(13-5)6(11)12;/h1-3H,(H3,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAMQEGGOZPSBEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(F)(F)F)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20704316
Record name 6-(Trifluoromethyl)pyridine-2-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

264884-49-3
Record name 6-(Trifluoromethyl)pyridine-2-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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